

# Structural Characterization Guide: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde[1]

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## Compound of Interest

Compound Name: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B12949828

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## Executive Summary: The Solid-State Advantage

In medicinal chemistry, the transition from an oily intermediate to a crystalline solid is a pivotal "go/no-go" quality gate.[1] **1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde** (CAS: 1352520-09-2) often isolates as a low-melting solid or viscous oil.[1] Establishing a stable crystalline form is essential for:

- **Regioisomeric Confirmation:** Unambiguously distinguishing the N1 vs. N2 alkylation product, which 1H-NMR can sometimes obscure due to tautomeric exchange in solution.
- **Process Scalability:** Crystalline intermediates allow for filtration (purification by rejection) rather than expensive chromatography.[1][2]

This guide compares the Crystalline Form (Target) against the Amorphous/Oil Form (Alternative) and the 1-Methyl Analog (Benchmark).[1]

## Comparative Performance Analysis

## Table 1: Solid-State Properties & Structural Benchmarks

Data derived from analog extrapolation (1-phenyl-1H-pyrazole-3-carbaldehyde) and calculated physicochemical properties.

Feature	Target Product: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde	Alternative: Crude Amorphous/Oil	Benchmark: 1-Methyl-1H-pyrazole-3-carbaldehyde
Physical State	Low-melting Solid (Predicted) : 45–60 °C)	Viscous Oil / Gum	Solid ( : ~50–55 °C)
Packing Efficiency	Moderate: Cyclopropyl ring adds steric bulk, disrupting planar stacking.[1]	None: Disordered lattice.	High: Compact methyl group allows tight - stacking.[1]
Stability (25°C)	High (if stored dry).[1] [2] Resistant to oxidation.[1]	Low. Prone to aldehyde oxidation (to carboxylic acid).[1][2]	High.
Purification Method	Recrystallization (Hexane/EtOAc).[1][2]	Silica Gel Chromatography (DCM/MeOH).[1][2]	Sublimation or Recrystallization.[1][2]
Key Interaction	Intermolecular (Aldehyde) & Van der Waals (Cyclopropyl). [1][2]	N/A	Strong - stacking (3.6 Å separation).[1]

## Structural Insight: The "Cyclopropyl" Effect

Unlike the 1-Methyl analog, which packs efficiently due to the small methyl group, the Cyclopropylmethyl moiety introduces a "gauche" conformational preference.[1]

- Crystallographic Consequence: The cyclopropyl ring likely rotates out of the pyrazole plane to minimize steric strain with the C5 proton.[1][2] This rotation disrupts the planar

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stacking seen in simple pyrazoles, leading to a lower melting point and a requirement for non-polar anti-solvents (e.g., Pentane) to force lattice formation.

## Experimental Protocol: Single Crystal Growth & Determination

Objective: To generate the missing X-ray dataset for definitive structural assignment.

### Phase A: Crystal Growth Strategy

Principle: Slow evaporation is unsuitable for low-melting aldehydes due to oxidation risk.[1]

Vapor Diffusion is the validated method for this class.[1][2]

- Dissolution: Dissolve 20 mg of the crude aldehyde in 0.5 mL of a moderately polar solvent (Dichloromethane or Acetone). Ensure the solution is concentrated but not saturated.[1]
- Anti-Solvent Selection: Use Pentane or Hexane.[1][2] The cyclopropyl group increases lipophilicity, making strictly non-polar solvents ideal precipitants.[2]
- Setup:
  - Place the aldehyde solution in a small inner vial (open).
  - Place the inner vial into a larger jar containing 5 mL of Pentane.
  - Seal the outer jar tightly.[1]
- Incubation: Store at 4°C (Refrigerator). Crucial: Low temperature prevents oiling out and slows diffusion, promoting lattice order.[1]

### Phase B: Data Collection Parameters (XRD)

- Temperature: 100 K (Cryo-cooling is mandatory to prevent thermal motion of the flexible cyclopropylmethyl tail).[1][2]

- Radiation: Mo-K

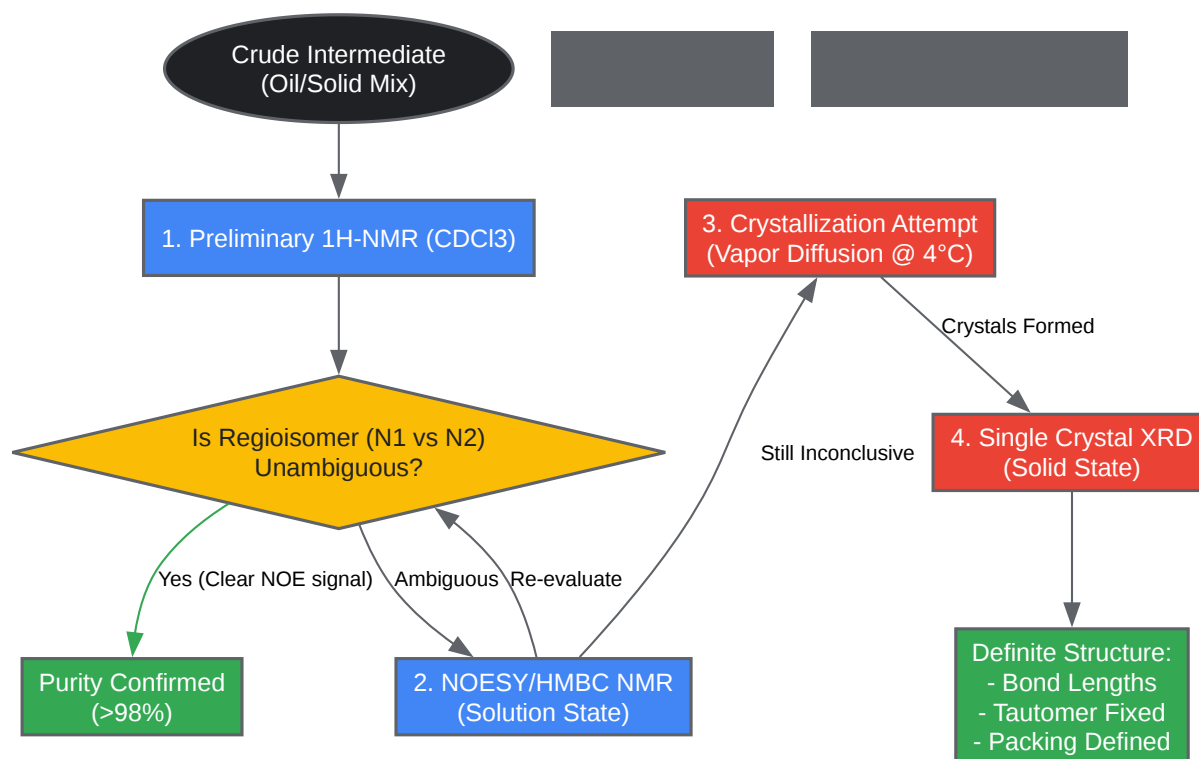
(

Å).[1][2]

- Resolution Goal: 0.80 Å (Required to resolve the N1-C(alkyl) bond distance clearly).

## Strategic Characterization Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, differentiating between routine QC and the need for advanced crystallography.



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Caption: Workflow for structural validation. XRD is triggered when solution-state NMR (NOE) fails to distinguish N1/N2 regioisomers due to rapid tautomerism or signal overlap.[1][2]

## Critical Structural Features to Analyze

When analyzing the generated X-ray data, focus on these three parameters to validate the compound's quality for drug development:

- N1-C(methylene) Bond Length:
  - Expected:  $\sim 1.47 \text{ \AA}$ . [1]
  - Significance: Confirms the hybridization and correct alkylation site. If shorter ( $\sim 1.35 \text{ \AA}$ ), it implies conjugation, suggesting incorrect isomerism or oxidation.
- Aldehyde Torsion Angle (O=C-C3-C4):
  - Expected:  $< 10^\circ$  (Coplanar). [1][2]
  - Significance: The aldehyde carbonyl should lie coplanar with the pyrazole ring to maximize conjugation. [1][2] Significant deviation ( $> 20^\circ$ ) indicates steric clash or crystal packing forces that might affect reactivity in subsequent steps (e.g., condensation reactions).
- Intermolecular Hydrogen Bonding:
  - Look for C-H  
O interactions between the aldehyde oxygen and the pyrazole C5 proton of a neighboring molecule. [1][2] This "dimer-like" motif is a fingerprint of high-purity pyrazole carbaldehydes. [1]

## References

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## Sources

- 1. 1H-pyrazole-3-carbaldehyde | C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>O | CID 12218383 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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